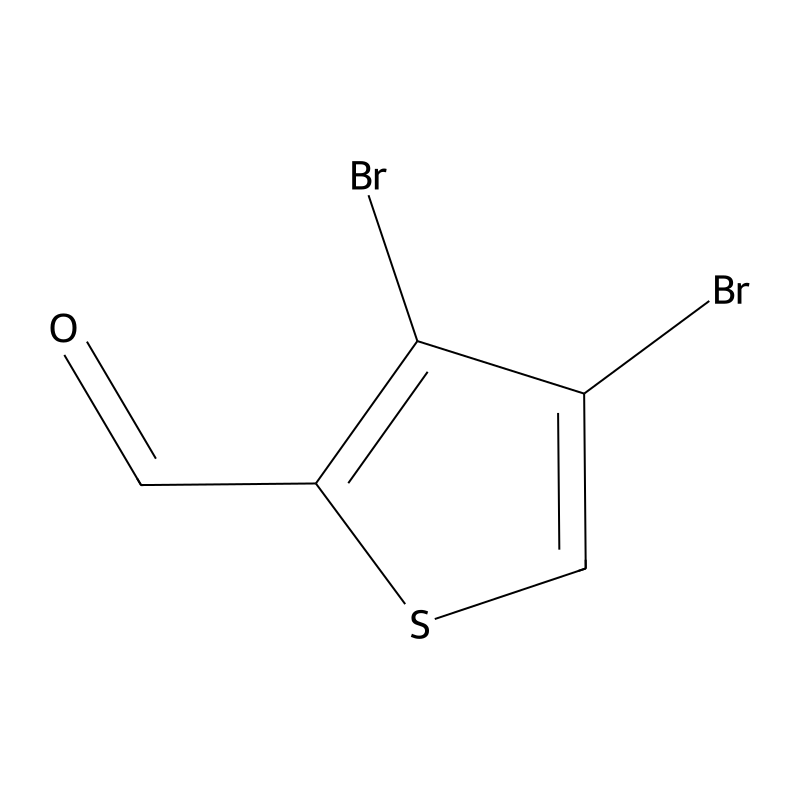

3,4-Dibromothiophene-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Compounds

,4-Dibromothiophene-2-carboxaldehyde is a valuable intermediate for the synthesis of various organic compounds due to its unique functional group combination. The presence of both a bromine atom and an aldehyde group allows for further chemical transformations, making it a versatile building block in organic synthesis.

Studies have shown its effectiveness in the synthesis of:

- Heterocyclic compounds: 3,4-Dibromothiophene-2-carboxaldehyde has been employed in the synthesis of diverse heterocyclic compounds, including thiophenes, furans, and pyrroles. These heterocycles possess various applications in medicinal chemistry and materials science [, ].

- Functionalized thiophenes: The aldehyde group in 3,4-Dibromothiophene-2-carboxaldehyde can be subjected to different reactions, such as aldol condensation and Wittig reaction, to generate various functionalized thiophenes. These functionalized thiophenes exhibit interesting properties and find applications in organic electronics and optoelectronic devices [, ].

Material Science Applications

The unique properties of 3,4-Dibromothiophene-2-carboxaldehyde, including its planarity and tunable electronic properties, make it a potential candidate for various material science applications.

Research suggests its potential in:

- Organic electronics: Studies have explored the use of 3,4-Dibromothiophene-2-carboxaldehyde in the development of organic field-effect transistors (OFETs) due to its ability to form stable π-conjugated structures [].

- Organic photovoltaics (OPVs): The optoelectronic properties of 3,4-Dibromothiophene-2-carboxaldehyde are being investigated for potential applications in organic solar cells as a building block for light-harvesting materials.

3,4-Dibromothiophene-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with two bromine atoms and an aldehyde functional group. Its molecular formula is CHBrOS, indicating the presence of sulfur in the thiophene ring and two bromine atoms at the 3 and 4 positions of the ring. This compound is notable for its potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

- Nucleophilic Addition Reactions: The aldehyde group can react with nucleophiles such as amines or alcohols, leading to the formation of imines or hemiacetals.

- Cross-Coupling Reactions: The bromine atoms can serve as leaving groups in palladium-catalyzed cross-coupling reactions, facilitating the formation of more complex organic molecules .

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the aldehyde group may influence the reactivity of the thiophene ring towards electrophiles, allowing for further functionalization.

Several methods have been developed for synthesizing 3,4-Dibromothiophene-2-carbaldehyde:

- Bromination of Thiophene Derivatives: Starting from thiophene or its derivatives, bromination can be performed to introduce bromine atoms at the 3 and 4 positions.

- Formylation Reactions: The introduction of the aldehyde group can be achieved through formylation reactions using reagents such as formic acid or other carbonyl sources under acidic conditions.

- Copper-Catalyzed Amination: This method involves reacting 3,4-Dibromothiophene with amines to yield various alkylaminothiophene derivatives, which can subsequently be converted into carbaldehydes .

3,4-Dibromothiophene-2-carbaldehyde serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It is used to create various pharmaceutical compounds due to its ability to introduce specific functional groups.

- Material Science: The compound can be utilized in developing conductive polymers and organic electronic materials.

- Agricultural Chemicals: It may also play a role in synthesizing agrochemicals that enhance crop protection or growth .

Several compounds share structural similarities with 3,4-Dibromothiophene-2-carbaldehyde. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Bromothiophene | Monobromo thiophene | Contains only one bromine atom |

| 2-Bromothiophene | Monobromo thiophene | Bromine substitution at position 2 |

| Thiophene-2-carbaldehyde | Unsubstituted thiophene | Lacks halogen substitution |

| 3,4-Dichlorothiophene | Dichloro thiophene | Contains chlorine instead of bromine |

Uniqueness of 3,4-Dibromothiophene-2-carbaldehyde

The uniqueness of 3,4-Dibromothiophene-2-carbaldehyde lies in its dual halogen substitution pattern combined with an aldehyde group. This specific arrangement enhances its reactivity and versatility compared to other similar compounds. The presence of two bromine atoms allows for a broader range of synthetic applications and potential biological activities that are not present in compounds with fewer halogen substitutions.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant